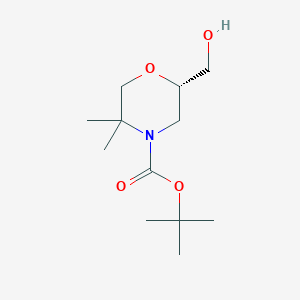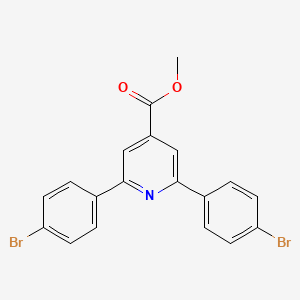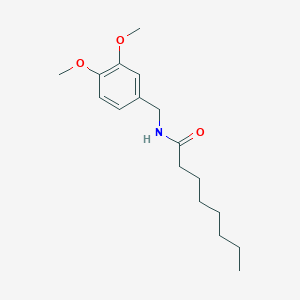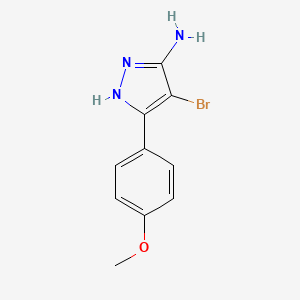
5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo nitrobencilideno y un anillo de triazol con un grupo tiol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol generalmente implica varios pasos. Un método común comienza con la preparación del anillo de triazol, seguido de la introducción de los grupos clorofenilo y nitrobencilideno. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y temperaturas controladas para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Se pueden emplear técnicas avanzadas como los reactores de flujo continuo y la síntesis automatizada para agilizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo nitro puede reducirse a un grupo amina en condiciones específicas.
Sustitución: El grupo clorofenilo puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se utilizan comúnmente.
Reducción: Se emplean catalizadores como paladio sobre carbono (Pd/C) o reactivos como el borohidruro de sodio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Derivados amino.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con dianas moleculares y vías específicas. Las características estructurales del compuesto le permiten unirse a ciertas enzimas o receptores, modulando su actividad. El grupo nitrobencilideno puede desempeñar un papel en los procesos de transferencia de electrones, mientras que el anillo de triazol puede interactuar con varias moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-ol
- 5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-sulfuro
Singularidad
La singularidad de 5-(2-Clorofenil)-4-((2-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol radica en su combinación de grupos funcionales, que confieren una reactividad química y actividad biológica distintas. La presencia del grupo tiol, en particular, lo distingue de compuestos similares y contribuye a sus propiedades y aplicaciones específicas.
Propiedades
Número CAS |
478253-89-3 |
|---|---|
Fórmula molecular |
C15H10ClN5O2S |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
Clave InChI |
FINQRMKFTQTLIS-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)




![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
